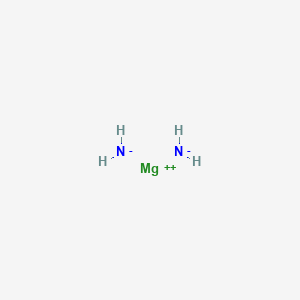

Magnesium diamide

Description

Properties

CAS No. |

7803-54-5 |

|---|---|

Molecular Formula |

H4MgN2 |

Molecular Weight |

56.35 g/mol |

IUPAC Name |

magnesium;azanide |

InChI |

InChI=1S/Mg.2H2N/h;2*1H2/q+2;2*-1 |

InChI Key |

PKMBLJNMKINMSK-UHFFFAOYSA-N |

SMILES |

[NH2-].[NH2-].[Mg+2] |

Canonical SMILES |

[NH2-].[NH2-].[Mg+2] |

Other CAS No. |

7803-54-5 |

physical_description |

Magnesium diamide appears as a whitish to gray-colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. Vapors may be toxic by inhalation. Used to make other chemicals. |

Origin of Product |

United States |

Foundational & Exploratory

Preparation of Magnesium Diamide Complexes with Donor Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium diamide (B1670390) complexes, often denoted as Mg(NR₂)₂, are a pivotal class of reagents in modern synthetic chemistry, prized for their strong basicity and utility in deprotonation, metalation, and catalysis. The reactivity, structure, and solubility of these complexes are profoundly influenced by the coordination of donor solvents. This technical guide provides an in-depth overview of the preparation of magnesium diamide complexes, with a particular focus on the role of donor solvents in modulating their structural and chemical properties. Detailed experimental protocols for key synthetic methods, comprehensive data summaries, and illustrative diagrams of reaction pathways and structural relationships are presented to serve as a valuable resource for researchers in both academic and industrial settings.

Introduction

Magnesium diamides are highly basic, non-nucleophilic reagents that have found widespread application in organic synthesis. Their utility stems from the polarized Mg-N bond, which facilitates proton abstraction from a wide range of substrates. However, unsolvated magnesium diamides often exist as insoluble, oligomeric or polymeric aggregates, which limits their reactivity and practical application.

The addition of donor solvents, such as tetrahydrofuran (B95107) (THF), pyridine (B92270), or hexamethylphosphoramide (B148902) (HMPA), is crucial for breaking down these aggregates to form soluble, monomeric or dimeric adducts. The nature of the donor solvent, in conjunction with the steric bulk of the amide ligand, plays a critical role in determining the final structure and, consequently, the reactivity of the this compound complex. Understanding and controlling these interactions is paramount for the rational design and application of these powerful reagents.

Synthetic Methodologies

The preparation of this compound complexes typically involves the reaction of a magnesium source with a primary or secondary amine in the presence of a donor solvent. Several common synthetic routes are outlined below.

From Grignard Reagents

One of the most common methods involves the reaction of a Grignard reagent (R'MgX) with a secondary amine (R₂NH). This method is convenient as it utilizes readily available starting materials.

Experimental Protocol: Synthesis of a Generic this compound-THF Adduct

-

Reaction Setup: A flame-dried Schlenk flask is equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Anhydrous and deoxygenated tetrahydrofuran (THF) is added to the flask, followed by the slow, dropwise addition of a solution of the secondary amine (2.0 equivalents) in THF.

-

Grignard Reagent: A solution of a Grignard reagent, such as ethylmagnesium bromide (1.0 equivalent) in diethyl ether or THF, is added dropwise to the stirred amine solution at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by the evolution of ethane (B1197151) gas.

-

Workup: The resulting slurry is filtered under an inert atmosphere to remove any magnesium halide salts.

-

Isolation: The solvent is removed from the filtrate in vacuo to yield the this compound-THF adduct, which can be further purified by recrystallization from a suitable solvent system (e.g., THF/hexane).

From Dialkylmagnesium Compounds

The reaction of a dialkylmagnesium compound (R'₂Mg) with a secondary amine is another effective method that avoids the presence of halide byproducts.

Experimental Protocol: Synthesis of a Generic this compound-Pyridine Adduct

-

Reaction Setup: A Schlenk flask is charged with a solution of a dialkylmagnesium compound, such as dibutylmagnesium (B73119) (1.0 equivalent), in a non-coordinating solvent like heptane.

-

Solvent Addition: Anhydrous pyridine (a donor solvent) is added to the reaction vessel.

-

Amine Addition: The secondary amine (2.0 equivalents) is added dropwise to the stirred solution at room temperature.

-

Reaction: The mixture is heated to a specified temperature (e.g., 60-80 °C) for several hours to drive the reaction to completion, which is evidenced by the cessation of butane (B89635) evolution.

-

Isolation: Upon cooling, the product may precipitate from the solution. The solid is collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

Transamination Reactions

Transamination from a pre-existing magnesium amide, such as magnesium bis(hexamethyldisilazide) (Mg(HMDS)₂), is a useful method for the synthesis of new magnesium amides, particularly when the corresponding amine has a higher pKa than hexamethyldisilazane (B44280).

Experimental Protocol: Synthesis via Transamination

-

Reaction Setup: In a glovebox, a reaction vessel is charged with magnesium bis(hexamethyldisilazide) (1.0 equivalent) and dissolved in a donor solvent like THF.

-

Amine Addition: The desired primary or secondary amine (2.0 equivalents) is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to facilitate the exchange of amide ligands. The volatile hexamethyldisilazane byproduct can be removed under reduced pressure to drive the equilibrium towards the product.

-

Isolation: The product is isolated upon removal of the solvent and can be purified by recrystallization.

Quantitative Data Summary

The choice of donor solvent and the steric properties of the amide ligand significantly impact the structural and spectroscopic properties of the resulting this compound complexes. The following tables summarize typical data for a hypothetical series of complexes.

| Amide Ligand (NR₂) | Donor Solvent | Product | Yield (%) | Melting Point (°C) |

| Diisopropylamide | THF | [Mg{N(iPr)₂}₂(THF)₂] | 85 | 155-158 |

| Hexamethyldisilazide | THF | [Mg(HMDS)₂(THF)₂] | 92 | 178-181 |

| 2,2,6,6-Tetramethylpiperidide | Pyridine | [Mg(TMP)₂(pyridine)₂] | 88 | 210-215 (dec.) |

| N,N'-Dibenzylethylenediamide | HMPA | [Mg(DBNED)(HMPA)₂] | 75 | >250 |

Table 1: Synthesis and Physical Properties of Selected this compound Complexes.

| Complex | ¹H NMR (δ, ppm, C₆D₆) | ¹³C NMR (δ, ppm, C₆D₆) |

| [Mg{N(iPr)₂}₂(THF)₂] | 3.65 (m, 8H, THF), 3.20 (sept, 4H, CH), 1.25 (d, 24H, CH₃) | 68.2 (THF-α), 45.1 (CH), 25.5 (THF-β), 24.8 (CH₃) |

| [Mg(HMDS)₂(THF)₂] | 3.58 (m, 8H, THF), 1.41 (m, 4H, THF), 0.21 (s, 36H, SiMe₃) | 68.5 (THF-α), 25.3 (THF-β), 5.8 (SiMe₃) |

| [Mg(TMP)₂(pyridine)₂] | 8.5 (d, 4H, py-α), 7.1 (t, 4H, py-γ), 6.8 (t, 2H, py-β), 1.5-1.2 (m, 24H, TMP) | 150.1 (py-α), 136.5 (py-γ), 123.8 (py-β), 52.1 (TMP-Cα), 39.5 (TMP-Cβ), 17.8 (TMP-Cγ) |

Table 2: Selected NMR Spectroscopic Data for this compound Adducts.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a this compound complex from a Grignard reagent.

Caption: General workflow for this compound synthesis.

Logical Relationships: Influence of Donor Solvents

The coordination of donor solvents is key to breaking down the aggregated structures of magnesium diamides. This process is influenced by both the steric bulk of the amide ligand and the donicity of the solvent.

Caption: Solvent influence on Mg(NR₂)₂ structure.

Conclusion

The preparation of this compound complexes with donor solvents is a versatile and powerful tool in synthetic chemistry. The choice of synthetic methodology, amide ligand, and donor solvent provides a high degree of control over the structure, solubility, and reactivity of these important reagents. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this compound complexes in their own work. Further exploration into the subtle interplay between ligand sterics, solvent donicity, and reaction conditions will undoubtedly continue to expand the synthetic utility of this fascinating class of compounds.

Crystal Structure of Magnesium Diamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of magnesium diamide (B1670390) (Mg(NH₂₎₂). It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the solid-state characteristics of this inorganic compound. This document summarizes key crystallographic data, outlines experimental protocols for synthesis and characterization, and presents visualizations of the crystal structure and experimental workflows. The information is compiled from peer-reviewed scientific literature and established materials science databases.

Introduction

Magnesium diamide, a simple inorganic amide, has garnered interest in various chemical fields, including its potential role as a hydrogen storage material. A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical properties, as well as its reactivity. This guide focuses on the detailed structural analysis of this compound, primarily determined through powder neutron diffraction and X-ray diffraction techniques.

Crystal Structure of this compound

This compound crystallizes in a tetragonal crystal system. The most reliably reported structure corresponds to the space group I4₁/acd .[1][2][3] This structure is characterized by a three-dimensional network where magnesium cations are coordinated to amide anions.

The magnesium ion (Mg²⁺) is tetrahedrally coordinated by four amide ions (NH₂⁻).[1][3] This coordination geometry forms a network of corner-sharing MgN₄ tetrahedra.[4] The nitrogen atoms, in turn, are bonded to the magnesium atoms and hydrogen atoms, forming distorted corner-sharing NMg₂H₂ tetrahedra.[4]

Crystallographic Data

The following table summarizes the key crystallographic data for deuterated this compound (Mg(ND₂)₂) as determined by powder neutron diffraction. The use of deuterated samples is common in neutron diffraction to minimize incoherent scattering from hydrogen and obtain more precise atomic positions.

| Parameter | Value | Reference |

| Empirical Formula | Mg(ND₂)₂ | [1][3] |

| Crystal System | Tetragonal | [1][3] |

| Space Group | I4₁/acd | [1][2][3] |

| Lattice Parameter, a | 10.3758(6) Å | [1][3] |

| Lattice Parameter, c | 20.062(1) Å | [1][3] |

| Unit Cell Volume | 2160.7(2) ų | Calculated |

| Formula Units (Z) | 32 | |

| Calculated Density | 1.34 g/cm³ | Calculated |

Note: Data from Sorby et al. (2007) was obtained from neutron diffraction on a deuterated sample.

Atomic Coordinates and Bond Distances

The precise atomic positions are crucial for defining the crystal structure. The following table presents the refined atomic coordinates for Mg(ND₂)₂.

| Atom | Wyckoff Position | x | y | z |

| Mg | 16f | 0.125 | 0.375 | 0.875 |

| N1 | 32g | 0.125 | 0.125 | 0.042 |

| N2 | 32g | 0.125 | 0.125 | 0.458 |

| D1 | 32g | 0.188 | 0.063 | 0.042 |

| D2 | 32g | 0.188 | 0.063 | 0.458 |

Selected interatomic distances are provided below, highlighting the coordination environment of the magnesium and nitrogen atoms.

| Bond | Distance (Å) | Reference |

| Mg–N | 2.00(1) - 2.17(1) | [1][3] |

| N–D | 0.95(1) - 1.02(1) | [3] |

The N–D–N bond angles within the amide ions are reported to be in the range of 103(1)° to 109(1)°.[3]

Experimental Protocols

The synthesis and structural analysis of this compound require specific experimental conditions to obtain pure, crystalline material suitable for diffraction studies.

Synthesis of this compound

A common method for the synthesis of this compound is through the ammoniation of magnesium-containing precursors.

Protocol: Ammoniation of Magnesium Hydride

-

Starting Materials: Magnesium hydride (MgH₂) powder and high-purity ammonia (B1221849) (NH₃) gas.

-

Apparatus: A high-pressure stainless steel reactor (e.g., from Parr Instrument Company).

-

Procedure: a. The magnesium hydride powder is loaded into the reactor vessel. b. The reactor is sealed and purged with an inert gas (e.g., Argon) to remove air and moisture. c. The vessel is then pressurized with ammonia gas to a significant pressure (e.g., 1100 psi or 7.6 MPa). d. The reactor is heated to a temperature of approximately 300 °C and maintained overnight. e. After the reaction period, the reactor is cooled to room temperature, and the excess ammonia gas is carefully vented. f. The resulting product, a fine white powder of this compound, is recovered.

-

Characterization: The complete conversion to Mg(NH₂)₂ can be confirmed by powder X-ray diffraction, where the diffraction pattern of the product should match the known pattern for this compound and show the absence of peaks from the starting material.

Crystal Structure Determination

Powder neutron diffraction is a powerful technique for determining the crystal structure of this compound, particularly for accurately locating the positions of the deuterium (B1214612) (or hydrogen) atoms.

Protocol: Powder Neutron Diffraction

-

Sample Preparation: A deuterated sample of this compound (Mg(ND₂)₂) is typically used to minimize incoherent scattering from hydrogen. The fine powder is loaded into a suitable sample holder for neutron diffraction experiments (e.g., a vanadium can).

-

Instrumentation: A high-resolution powder neutron diffractometer is employed.

-

Data Collection: a. The sample is placed in the neutron beam. b. A neutron diffraction pattern is collected over a wide range of scattering angles (2θ). c. Data collection may be performed at a specific temperature (e.g., room temperature).

-

Data Analysis (Rietveld Refinement): a. The collected diffraction pattern is analyzed using the Rietveld refinement method. b. An initial structural model, including the space group, approximate lattice parameters, and atomic positions, is used as a starting point. c. The structural parameters (lattice parameters, atomic coordinates, thermal parameters) and profile parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns. d. The quality of the fit is assessed using agreement indices (e.g., Rwp, Rp, χ²).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

Caption: Experimental workflow for the synthesis and structural analysis of Mg(NH₂)₂.

Crystal Structure Representation

This diagram provides a simplified 2D representation of the coordination environment within the this compound crystal structure.

References

An In-depth Technical Guide to the X-ray Crystallography of Substituted Magnesium Diamide Complexes

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and X-ray crystallography of substituted magnesium diamide (B1670390) complexes. These organometallic compounds are pivotal in various chemical transformations, including catalysis and small molecule activation. Understanding their precise three-dimensional atomic arrangement through single-crystal X-ray diffraction (SC-XRD) is critical for establishing structure-activity relationships and designing novel chemical entities.[1]

Introduction to Magnesium Diamide Complexes

This compound complexes are a class of compounds featuring a central magnesium atom coordinated by two amide ligands. The steric and electronic properties of these complexes can be finely tuned by varying the substituents on the nitrogen atoms. This versatility has led to their use in a wide range of applications. The use of bulky substituents, such as β-diketiminate ligands, is a common strategy to stabilize monomeric species and prevent the aggregation that can occur via μ2-coordinated amide ligands.[2] Single-crystal X-ray diffraction is the definitive method for unambiguously determining the molecular structures of these compounds, providing precise data on bond lengths, bond angles, and overall geometry.[1]

Experimental Protocols

The successful structural elucidation of this compound complexes is contingent on the synthesis of high-quality single crystals. The following sections detail representative experimental procedures for synthesis and crystallographic analysis.

The synthesis of this compound complexes often involves the deprotonation of a pro-ligand (a diamine or a β-diketimine) using a magnesium precursor, such as dibutylmagnesium (B73119) or dialkylmagnesium reagents.[3][4] These reactions are highly sensitive to air and moisture, necessitating the use of inert atmosphere techniques (e.g., a Schlenk line or glovebox).[1]

Example Protocol: Synthesis of a β-Diketiminato Magnesium Complex

A representative synthesis involves the reaction of a β-diketiminate pro-ligand with a magnesium alkyl complex.[2]

-

Preparation : In an inert atmosphere glovebox, dissolve the β-diketiminate pro-ligand (e.g., HC(C(Me)N-Ar)₂, where Ar = 2,6-iPr₂C₆H₃) in an anhydrous solvent such as toluene (B28343) or hexane.

-

Reaction : To this solution, add a stoichiometric equivalent of a magnesium alkyl reagent (e.g., MgⁿBu₂). The reaction is typically carried out at room temperature.

-

Monitoring : The reaction can be monitored by techniques such as ¹H NMR spectroscopy to confirm the formation of the desired magnesium amide complex.[2]

-

Isolation : Upon completion, the solvent is typically removed in vacuo. The resulting solid residue is then washed with a cold, non-coordinating solvent (e.g., pentane) to remove soluble impurities and subsequently dried.

Growing crystals suitable for SC-XRD is a critical step. Common methods for organometallic compounds include:

-

Slow Evaporation : A saturated solution of the complex in a suitable volatile solvent (e.g., diethyl ether, hexane) is allowed to evaporate slowly in a loosely capped vial inside an inert atmosphere.[1]

-

Solvent Diffusion : A solution of the complex is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent induces crystallization at the interface.

-

Cooling : A saturated solution is slowly cooled from room temperature to a lower temperature (e.g., -30 °C), reducing the solubility of the compound and promoting crystal growth.

Once suitable crystals are obtained, they are mounted on a goniometer head for data collection on a diffractometer.[1]

-

Mounting : A single crystal is selected under a microscope, coated in a cryoprotectant oil (e.g., Paratone-N), and mounted on a loop. The loop is then affixed to the goniometer head of the diffractometer.

-

Data Collection : The crystal is cooled to a low temperature, typically 100 K, to minimize thermal motion of the atoms and improve the quality of the diffraction data.[1] X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed at the crystal.[1]

-

Data Processing : As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5] This raw data is then processed—integrated and scaled—using specialized software to produce a file of reflection intensities.

-

Structure Solution and Refinement : The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis, to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in the final, precise three-dimensional structure.[5]

Structural Data and Visualization

The structural parameters derived from X-ray crystallography provide deep insights into the nature of these complexes. The choice of substituents on the amide ligands significantly influences the resulting geometry, leading to monomeric, dimeric, or even polymeric structures.

The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of a substituted this compound complex.

The steric bulk of the substituents on the nitrogen atoms is a key determinant of the final structure. Less bulky substituents often lead to the formation of dimers, where two magnesium centers are bridged by amide ligands. In contrast, sterically demanding ligands, such as those with 2,6-diisopropylphenyl groups, can effectively shield the magnesium center and enforce a monomeric, four-coordinate tetrahedral geometry.[2][3]

The tables below summarize key structural parameters for representative substituted this compound and related complexes, allowing for direct comparison.

Table 1: Selected Bond Lengths for Magnesium Complexes

| Complex/Structure Fragment | Mg-N (Å) | Mg-Mg (Å) | Mg-O (Å) | Reference |

| [{K(TripNON)Mg}₂] | - | 3.137(2) | - | [6],[7] |

| (BDI)MgCH₃(Et₂O) | See Note 1 | - | - | [3] |

| [(BDI)Mg(μ-CH₃)]₂ | See Note 1 | - | - | [3] |

| [Mg(Bptm)₂] | 2.201(4) - 2.226(3) | - | - | [8] |

| [{ArNC(Me)CHC(Me)NAr}Mg(μ-NR¹R²)]₂ | Dimeric, see Note 2 | - | - | [2] |

| [Mg(TripNON)(μ-O)]₂ | - | - | 1.899(2) - 1.910(2) | [6] |

Note 1: Specific Mg-N bond lengths for β-diketiminato (BDI) complexes were not explicitly stated in the abstract but are characterized by η²-coordination.[3] Note 2: Dimeric magnesium amides are characterized by aggregation via μ²-coordinated amide ligands.[2]

Table 2: Selected Bond Angles and Geometries for Magnesium Complexes

| Complex/Structure Fragment | Key Angle(s) (°) | Coordination Geometry | Reference |

| Mg(HC(C(Me)N(tBu))₂)₂ | - | Approx. Tetrahedral | [3] |

| Mg(HC(C(Me)N(iPr))₂)₂ | - | Approx. Tetrahedral | [3] |

| [{MgN(Ph)CH₂CH₂N(Ph)·2THF}₂] | - | Distorted Trigonal Bipyramidal (5-coordinate) | [4] |

| [MgN(Ph)CH₂CH₂N(Ph)·2HMPA] | - | Distorted Tetrahedral (4-coordinate) | [4] |

| [Mg(Bptm)₂] | N–Mg–N: 87.26(13) - 97.74(13) | Distorted Octahedral | [8] |

| [Mg₂(μ-O)(TripNON)]₂ | Mg-O-Mg: 144.26(11) | - | [6] |

Conclusion

X-ray crystallography is an indispensable tool for the characterization of substituted this compound complexes.[1] The detailed structural data obtained from these studies are fundamental to understanding their reactivity and stability. The protocols and data presented in this guide highlight the critical interplay between ligand design and the resulting molecular architecture, offering a foundational understanding for researchers in organometallic chemistry and drug development. The ability to control aggregation states and coordination geometries through substituent modification remains a powerful strategy in the rational design of new magnesium-based reagents and catalysts.

References

- 1. benchchem.com [benchchem.com]

- 2. Beta-diketiminato calcium and magnesium amides; model complexes for hydroamination catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Steric control of Mg–Mg bond formation vs. N2 activation in the reduction of bulky this compound complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Spectroscopic Characterization of Magnesium Diamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of magnesium diamide (B1670390) (Mg(NH₂)²). It details experimental protocols for various analytical techniques and presents key quantitative data to aid in the identification and analysis of this compound. Due to its air-sensitive nature, special consideration is given to sample handling procedures.

Synthesis of Magnesium Diamide

This compound is a highly reactive, air-sensitive compound. Its synthesis requires an inert atmosphere to prevent the formation of magnesium oxide and hydroxide (B78521) impurities. Two common synthesis methods are outlined below.

Mechanochemical Synthesis from Magnesium Hydride

A prevalent method for synthesizing this compound involves the high-energy ball milling of magnesium hydride (MgH₂) under a high-purity ammonia (B1221849) (NH₃) atmosphere. This process is often followed by a heat treatment to promote crystallization.

Experimental Protocol:

-

Preparation: All handling of starting materials and the final product must be conducted in an inert atmosphere (e.g., an argon-filled glovebox).

-

Milling: Magnesium hydride powder is loaded into a hardened steel milling vial with steel balls inside a glovebox.

-

Ammonolysis: The vial is sealed and connected to a high-purity ammonia gas line. The milling is then carried out under a controlled ammonia atmosphere.

-

Heat Treatment: Following milling, the resulting powder is transferred to a furnace, still under an inert atmosphere, and heated to approximately 300°C to yield crystalline this compound.

Direct Mechanochemical Reaction with Metallic Magnesium

An alternative, low-cost method involves the direct mechanochemical reaction of metallic magnesium with ammonia.

Experimental Protocol:

-

Preparation: Metallic magnesium powder is loaded into a milling vial under an inert atmosphere.

-

Reaction: The vial is filled with high-purity ammonia gas.

-

Milling: The mixture is ball-milled for an extended period (e.g., up to 72 hours) at room temperature. This process can result in the formation of amorphous this compound.

A visual representation of a typical synthesis and characterization workflow is provided below.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound, primarily the N-H bonds of the amide groups.

FTIR Spectroscopy

Experimental Protocol: Due to the air-sensitive nature of this compound, FTIR analysis must be conducted under inert conditions.

-

Sample Preparation: Inside a glovebox, a small amount of the powdered sample is mixed with dry potassium bromide (KBr). The mixture is then pressed into a pellet.

-

Data Acquisition: The KBr pellet is placed in a sample holder that can be sealed and transferred to the FTIR spectrometer with minimal exposure to air. Alternatively, an attenuated total reflectance (ATR) accessory within a glovebox can be used. Spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹).

Quantitative Data: The N-H stretching vibrations are the most characteristic peaks in the FTIR spectrum of this compound.

| Spectroscopic Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| FTIR | N-H Symmetric Stretch | 3274 | [1] |

| FTIR | N-H Asymmetric Stretch | 3333 | [1] |

Raman Spectroscopy

Experimental Protocol:

-

Sample Preparation: The powdered sample is loaded into a capillary tube or a specialized air-tight sample holder inside a glovebox.

-

Data Acquisition: The sample is placed in the Raman spectrometer and irradiated with a laser of a specific wavelength (e.g., 532 nm). The scattered light is collected and analyzed.

Quantitative Data: Raman spectroscopy also reveals the N-H stretching modes.

| Spectroscopic Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Raman | N-H Stretch | 3180 | [2] |

| Raman | N-H Stretch | 3243 | [2] |

| Raman | N-H Stretch | 3274 | [2] |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the constituent atoms. For this compound, it is crucial to handle the sample under ultra-high vacuum (UHV) conditions to prevent surface oxidation.

Experimental Protocol:

-

Sample Handling: The sample must be transferred from a glovebox to the XPS instrument using a vacuum transfer vessel to avoid exposure to air and moisture.

-

Data Acquisition: The sample surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured.

-

Data Analysis: The binding energies of the core-level electrons are calculated and compared to reference values to determine the chemical states. It is common to calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.

Quantitative Data: While specific, experimentally verified XPS data for pure Mg(NH₂)₂ is not readily available in the literature, the following table provides the expected core-level binding energies for the constituent elements and common surface contaminants. The N 1s binding energy for an amide group is typically around 400 eV.

| Element | Core Level | Compound | Binding Energy (eV) | Reference |

| Mg | 2p | Metallic Mg | ~49.7 | [3] |

| Mg | 2p | MgO | ~50.8 | [4] |

| Mg | 2p | Mg(OH)₂ | ~51.1 | |

| N | 1s | Amide (C-NH₂) | ~400.0 | |

| O | 1s | MgO | ~531.1 | |

| O | 1s | Mg(OH)₂ | ~532.7 |

The logical relationship for identifying the purity of a this compound sample using XPS is depicted in the diagram below.

References

- 1. Item - Chiral Lithium Amide/Solute Complexes:â X-ray Crystallographic and NMR Spectroscopic Studies - figshare - Figshare [figshare.com]

- 2. Deciphering Spectroscopic Signatures of Competing Ca2+ - Peptide Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Magnesium 2p and Auger Parameter Values [xpsfitting.com]

1H and 13C NMR spectroscopy of organomagnesium compounds

An In-depth Technical Guide to ¹H and ¹³C NMR Spectroscopy of Organomagnesium Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organomagnesium compounds, particularly Grignard reagents (RMgX), are among the most pivotal reagents in synthetic organic chemistry, enabling the formation of carbon-carbon bonds.[1][2][3] Despite their widespread use for over a century, their solution-state behavior is remarkably complex.[4][5] These compounds are highly sensitive to air and moisture and exist in solution not as simple monomers, but as a dynamic array of species governed by aggregation and the renowned Schlenk equilibrium.[4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical tool for probing these complexities, offering profound insights into the structure, composition, and dynamics of organomagnesium species in solution.[4][8]

However, acquiring and interpreting the NMR spectra of these reactive compounds presents significant challenges.[4] Their inherent instability necessitates rigorous experimental techniques to exclude atmospheric contaminants. Furthermore, the dynamic equilibria often result in spectra that are highly dependent on experimental conditions such as solvent, concentration, and temperature.[4] This guide provides a comprehensive overview of the principles and practices of ¹H and ¹³C NMR spectroscopy as applied to organomagnesium compounds, detailing experimental protocols, data interpretation, and the underlying chemical principles that govern their spectral characteristics.

Core Principles and Spectral Characteristics

The NMR spectra of organomagnesium compounds are defined by several key features that reflect their unique electronic structure and dynamic behavior in solution.

The Schlenk Equilibrium

The cornerstone of Grignard reagent chemistry in solution is the Schlenk equilibrium, a ligand redistribution process that interconverts the alkylmagnesium halide (RMgX) with its corresponding dialkylmagnesium (MgR₂) and magnesium halide (MgX₂) species.[5][6][7][9]

2 RMgX ⇌ MgR₂ + MgX₂

This equilibrium means that a solution prepared from "RMgX" is actually a mixture of multiple compounds. The position of this equilibrium is highly sensitive to the solvent, with more strongly coordinating solvents like tetrahydrofuran (B95107) (THF) favoring the monomeric RMgX species, while in diethyl ether, dimers and other aggregates are more common.[6] NMR spectroscopy, particularly at low temperatures to slow the rate of exchange, is a primary tool for studying this equilibrium and identifying the distinct chemical shifts of the coexisting species.[10][11]

Caption: The Schlenk equilibrium of Grignard reagents in solution.

Aggregation State

In addition to the Schlenk equilibrium, organomagnesium compounds tend to form various aggregates (dimers, trimers, etc.) in solution, further complicating their NMR spectra.[7][12] The nature and extent of this aggregation depend on the solvent, concentration, temperature, and the steric bulk of the organic group. These aggregation phenomena can lead to broadened NMR signals or the appearance of multiple sets of resonances corresponding to different oligomeric species. Advanced NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) are particularly useful for deconvoluting these complex mixtures by separating species based on their different diffusion coefficients, which correlate with molecular size.[9][10][11]

Chemical Shifts (δ)

The chemical shifts observed in the ¹H and ¹³C NMR spectra of organomagnesium compounds are highly characteristic. The strong electropositive character of the magnesium atom induces significant shielding at the adjacent carbon and hydrogen atoms.

-

¹H NMR Spectroscopy: Protons on the α-carbon (the carbon directly bonded to Mg) are shifted significantly upfield compared to their positions in analogous alkanes. These shifts typically appear in the range of 0 to -2.0 ppm. Protons on the β-carbon are also shielded, but to a lesser extent.

-

¹³C NMR Spectroscopy: The α-carbon signal is the most indicative feature in the ¹³C NMR spectrum. It experiences substantial shielding and appears at a much higher field (lower ppm value) than in corresponding hydrocarbons.[13] For example, the α-carbon in ethylmagnesium bromide appears at approximately 8.5 ppm, whereas the CH₃ group of ethane (B1197151) resonates at 5.7 ppm. The nature of the halide also influences the chemical shift, with α-carbons in alkylmagnesium iodides being more shielded than those in the corresponding chlorides or bromides.[13][14]

The observed chemical shifts are an average of the shifts for all species present in a rapid dynamic equilibrium. Factors that shift the Schlenk equilibrium or alter the aggregation state will therefore change the observed chemical shifts.

Caption: Factors influencing the NMR spectra of organomagnesium compounds.

Coupling Constants (J)

Spin-spin coupling provides through-bond connectivity information.[15][16][17] In organomagnesium compounds, the one-bond carbon-proton coupling constant (¹JCH) for the α-carbon is a valuable parameter. It has been shown that the ¹JCH value is typically lower than in the corresponding saturated hydrocarbons, which can be attributed to the electronic changes at the carbon atom upon bonding to magnesium.[13] For instance, the ¹JCH for the α-carbon can be reduced by as much as 20 Hz compared to the parent alkane.[13]

Quantitative Data Summary

The following tables summarize representative ¹H and ¹³C NMR chemical shift data for common organomagnesium compounds. Note that these values can vary depending on solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shift Data for Select Organomagnesium Reagents

| Compound | Solvent | α-H Chemical Shift (δ, ppm) | β-H Chemical Shift (δ, ppm) |

| Methylmagnesium Iodide | Et₂O | -1.55 | - |

| Ethylmagnesium Bromide | Et₂O | -0.75 (q) | 1.05 (t) |

| n-Butylmagnesium Bromide | Et₂O | -0.65 (t) | 1.30 (m) |

| Phenylmagnesium Bromide | THF | - | 7.0-7.5 (m) |

Table 2: ¹³C NMR Chemical Shift Data for Select Organomagnesium Reagents

| Compound | Solvent | α-C Chemical Shift (δ, ppm) | β-C Chemical Shift (δ, ppm) | Reference |

| Diethylmagnesium | Et₂O | -4.4 | 14.0 | [13] |

| Dipropylmagnesium | Et₂O | 8.1 | 18.9 | [13] |

| Methylmagnesium Iodide | Et₂O | -16.4 | - | [13] |

| Ethylmagnesium Bromide | Et₂O | 8.5 | 12.8 | [13] |

| n-Butylmagnesium Bromide | Et₂O | 9.8 | 33.4 | [13] |

| n-Butylmagnesium Chloride | Et₂O | 6.4 | 32.5 | [13] |

| Methylmagnesium Chloride | THF-d₈ | -4.3 | - | [14] |

| Methylmagnesium Bromide | THF-d₈ | -5.6 | - | [14] |

| Methylmagnesium Iodide | THF-d₈ | -9.2 | - | [14] |

Experimental Protocols

The high reactivity of organomagnesium compounds necessitates meticulous handling under an inert atmosphere to obtain reliable NMR data.[8][18]

Sample Preparation for Air-Sensitive Compounds

-

Glassware Preparation: All glassware, including the NMR tube, must be rigorously dried before use, typically by placing it in an oven at >130°C overnight.[19] The NMR tube should be free of any scratches or cracks.[20]

-

Inert Atmosphere: Sample preparation must be conducted either in a glovebox or on a Schlenk line under an inert atmosphere (e.g., argon or nitrogen).[18][21][22]

-

Solvent Preparation: The deuterated solvent (e.g., THF-d₈, Benzene-d₆, Toluene-d₈) must be thoroughly dried and degassed.[18] Drying is typically achieved by distillation from a suitable drying agent (e.g., sodium/benzophenone) or by storing over activated molecular sieves. Degassing can be performed using several freeze-pump-thaw cycles.[19][20]

-

Sample Transfer:

-

A solid organomagnesium compound is weighed inside a glovebox and dissolved in the desired volume of dried, degassed deuterated solvent (typically 0.6-0.7 mL).[18]

-

For a solution of a Grignard reagent, an aliquot is transferred to a vial, and the solvent is removed under vacuum. The residue is then redissolved in the deuterated solvent.

-

The final homogeneous solution, free of any particulate matter, is transferred into a specialized air-sensitive NMR tube.[18][23]

-

-

Specialized NMR Tubes: To prevent contamination from the atmosphere, standard NMR tubes with plastic caps (B75204) are insufficient.[8]

-

J. Young Tubes: These are the most common choice. They feature a high-vacuum Teflon valve (tap) that provides an excellent, grease-free seal, allowing the sample to be safely transported to the spectrometer.[18][19][22][24]

-

Flame-Sealed Tubes: For long-term storage or maximum protection of highly sensitive samples, the NMR tube can be flame-sealed under vacuum or an inert atmosphere.[18][24]

-

Screw-Cap Tubes with Septa: These offer a less robust but convenient alternative, allowing for additions to the NMR tube via syringe, which can be useful for reaction monitoring.[19][24]

-

-

Sample Concentration: For routine ¹H NMR, a concentration of 1-25 mg of the compound in 0.6-0.7 mL of solvent is typical.[18][20] For ¹³C NMR, higher concentrations are generally required to obtain a good signal-to-noise ratio in a reasonable time.

Caption: Workflow for preparing an air-sensitive NMR sample.

Data Acquisition and Analysis

-

Standard Experiments: 1D ¹H and proton-decoupled ¹³C{¹H} spectra are the starting points for analysis.

-

Variable-Temperature (VT) NMR: VT-NMR is crucial for studying dynamic processes. Lowering the temperature can slow down the exchange rates of the Schlenk equilibrium, potentially allowing for the resolution of signals from individual species (RMgX, MgR₂, MgX₂).

-

2D NMR: Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable for assigning complex spectra, especially for larger organic moieties.[17]

-

DOSY NMR: This 2D technique is used to measure the translational diffusion of molecules and is a powerful method for identifying different aggregates in solution, as larger species diffuse more slowly than smaller ones.[9][10][11]

Conclusion

¹H and ¹³C NMR spectroscopy are exceptionally powerful tools for the characterization of organomagnesium compounds. While the inherent reactivity of these species demands rigorous experimental protocols, the resulting spectral data provide unparalleled insight into their complex solution-state behavior. A thorough understanding of the Schlenk equilibrium, aggregation phenomena, and the factors that influence them is critical for the accurate interpretation of the NMR data. By leveraging a combination of 1D and advanced 2D NMR techniques, researchers can elucidate the precise structure and dynamics of these vital chemical reagents, aiding in reaction optimization, mechanistic investigations, and the rational design of new synthetic methodologies.

References

- 1. ijpsm.com [ijpsm.com]

- 2. researchgate.net [researchgate.net]

- 3. leah4sci.com [leah4sci.com]

- 4. NMR of Organomagnesium Compounds - Wrexham University Research Online repository [wrexham.repository.guildhe.ac.uk]

- 5. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. db-thueringen.de [db-thueringen.de]

- 11. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. J-coupling - Wikipedia [en.wikipedia.org]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. organomation.com [organomation.com]

- 19. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 24. NMR-006: Valve Tubes and Air Sensitive Samples in NMR [nmr.chem.umn.edu]

An In-Depth Technical Guide to FTIR and Raman Spectroscopy of Metal Amides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the characterization of metal amides. It is designed to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of these compounds, particularly within the context of materials science and drug development.

Introduction to Metal Amides and Vibrational Spectroscopy

Metal amides are a class of compounds characterized by a direct bond between a metal atom and a nitrogen atom of an amide group (-NR₂). These compounds exhibit a diverse range of structures and reactivity, finding applications as strong bases in organic synthesis, precursors for advanced materials, and as components of catalysts. In the realm of drug development, metal complexes containing amide functionalities are of growing interest for their potential therapeutic properties, including anticancer and antimicrobial activities.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure and bonding within metal amides. These techniques measure the vibrational frequencies of molecules, which are sensitive to the atomic masses, bond strengths, and molecular geometry. By analyzing the vibrational spectra, one can gain insights into:

-

Functional Group Identification: Confirming the presence of amide (N-H, C=O, C-N) and metal-nitrogen (M-N) bonds.

-

Coordination Environment: Determining how the amide ligand binds to the metal center.

-

Structural Elucidation: Differentiating between different isomers and polymorphs.

-

Reaction Monitoring: Following the formation and transformation of metal amides in real-time.

Core Principles of FTIR and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe molecular vibrations through different physical principles.

-

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule. A molecule is IR active if its vibration leads to a change in the molecular dipole moment.

-

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (usually from a laser). A molecular vibration is Raman active if it causes a change in the polarizability of the molecule.

The complementary nature of these techniques is crucial in the study of metal amides. For instance, a symmetric M-N stretching vibration might be weak or inactive in the IR spectrum but show a strong signal in the Raman spectrum.

Characteristic Vibrational Modes of Metal Amides

The vibrational spectrum of a metal amide is a composite of modes originating from the amide ligand and the metal-ligand bonds. The key vibrational modes and their typical frequency ranges are summarized below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Predominantly Active In | Notes |

| N-H Stretching (νN-H) | 3500 - 3100 | FTIR & Raman | The position of this band is highly sensitive to hydrogen bonding. In primary amides (M-NH₂), two bands are observed (asymmetric and symmetric stretches). Secondary amides (M-NHR) show a single band. The frequency generally decreases upon coordination to a metal. |

| C=O Stretching (Amide I) | 1700 - 1600 | FTIR (strong) | This is one of the most characteristic bands of amides. Its frequency can shift upon coordination of the carbonyl oxygen to a metal center. |

| N-H Bending (Amide II) | 1650 - 1500 | FTIR | This mode is a coupled vibration of N-H bending and C-N stretching. Its position is sensitive to the coordination environment. |

| C-N Stretching (Amide III) | 1400 - 1200 | FTIR & Raman | This is another coupled mode involving C-N stretching and N-H bending. |

| Metal-Nitrogen Stretching (νM-N) | 600 - 200 | Raman (often strong) | The position of this band is a direct probe of the metal-nitrogen bond strength and is dependent on the metal's mass, oxidation state, and coordination number. This region is often clear in Raman spectra, whereas FTIR may have interferences. |

Quantitative Data: Vibrational Frequencies of Selected Metal Amides

The following table summarizes experimentally observed vibrational frequencies for a selection of metal amides. This data can serve as a reference for the identification and characterization of related compounds.

| Metal Amide | N-H Stretch (cm⁻¹) | Amide I (C=O) (cm⁻¹) | Amide II (N-H bend) (cm⁻¹) | M-N Stretch (cm⁻¹) | Technique | Reference(s) |

| Sodium Amide (NaNH₂) | 3258, 3209 | N/A | 1553, 1530 | 535, 450 | Raman, IR | [1] |

| Potassium Amide (KNH₂) | 3253, 3207 | N/A | ~1540 | ~480 | IR | [2] |

| Copper(II) Asparagine Complex | 3381, 3186 | 1637 | ~1550 | - | IR, Raman | [3] |

| Copper(II) Glutamine Complex | 3398, 3203 | 1620 | ~1545 | - | IR, Raman | [3] |

| [Co(pbs)(H₂O)₂] (pbs = N,N'-propylenebis(salicylamide)) | 3245 | 1601 | 1536 | 456 | IR | |

| [Ni(pbs)(H₂O)₂] | 3250 | 1605 | 1540 | 460 | IR | |

| [Cu(pbs)(H₂O)₂] | 3248 | 1603 | 1538 | 458 | IR | |

| [Zn(pbs)(H₂O)₂] | 3252 | 1608 | 1542 | 455 | IR |

Note: This table is a representative sample and not exhaustive. Vibrational frequencies can vary with the physical state of the sample (solid, solution), solvent, and temperature.

Experimental Protocols

The air- and moisture-sensitive nature of many metal amides necessitates specialized handling techniques for spectroscopic analysis.

Sample Preparation for Air-Sensitive Metal Amides

General Considerations:

-

All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4][5]

-

Solvents must be rigorously dried and deoxygenated.

-

All glassware and sample holders should be oven-dried and cooled under vacuum or in a desiccator before being brought into the glovebox.

For Solid Samples:

-

KBr Pellet Method (FTIR):

-

Inside a glovebox, grind a small amount of the metal amide sample (1-2 mg) with dry, IR-grade potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.[4][6]

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

Mount the pellet in an airtight sample holder designed for air-sensitive samples before removing it from the glovebox for analysis.

-

-

Nujol Mull Method (FTIR):

-

In a glovebox, grind a small amount of the sample to a fine powder.

-

Add a drop of dry Nujol (mineral oil) and grind further to create a uniform paste.

-

Spread the mull between two KBr or NaCl plates and clamp them together. Place the assembly in an airtight cell.

-

-

ATR-FTIR Spectroscopy:

-

Attenuated Total Reflectance (ATR) is often the most convenient method for air-sensitive solids as it requires minimal sample preparation.[6][7]

-

If the ATR accessory is inside a glovebox, simply press the solid sample firmly against the ATR crystal.

-

If the spectrometer is outside, a specialized airtight ATR cell is required.

-

-

Raman Spectroscopy:

-

Samples can often be analyzed directly in a sealed glass vial or ampule.[1]

-

If the sample is a powder, it can be loaded into a capillary tube inside a glovebox and flame-sealed.

-

For Liquid or Solution Samples:

-

FTIR Spectroscopy:

-

Use a demountable liquid cell with IR-transparent windows (e.g., KBr, NaCl, CaF₂) and an appropriate spacer to control the path length.

-

Assemble and fill the cell inside a glovebox.

-

-

Raman Spectroscopy:

-

Samples can be analyzed in a sealed NMR tube or a quartz cuvette.

-

Acquiring the Spectra

FTIR Spectroscopy:

-

Record a background spectrum of the empty sample holder or the KBr pellet/solvent.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

For ATR-FTIR, ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal should be recorded.

Raman Spectroscopy:

-

Place the sealed sample in the spectrometer's sample holder.

-

Select an appropriate laser excitation wavelength. Longer wavelengths (e.g., 785 nm) can help to minimize fluorescence, which can be an issue with some organic ligands.

-

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample decomposition.

-

It is good practice to acquire a spectrum of the container (e.g., glass vial) to identify any potential interfering signals.

Visualization of Workflows and Relationships

Experimental Workflow for Spectroscopic Analysis

Vibrational Modes and Spectral Regions

Applications in Drug Development

The ability of FTIR and Raman spectroscopy to probe the interactions between metal ions and amide-containing biomolecules makes them invaluable tools in drug development.

-

Drug-Target Interaction Studies: Vibrational spectroscopy can be used to study how metal-based drugs interact with proteins and nucleic acids.[1][8] Changes in the amide I and II bands of a protein upon binding of a metal complex can provide information about conformational changes in the protein's secondary structure.[9]

-

Formulation Analysis: FTIR and Raman spectroscopy are used for the quality control of pharmaceutical formulations, ensuring the correct composition and stability of the drug product.[10] They can be used to identify the active pharmaceutical ingredient (API) and excipients, as well as to detect any degradation products.

-

Cellular Uptake and Distribution: Raman imaging is a powerful technique for visualizing the distribution of drugs within single cells without the need for labels.[8][11] This can provide crucial information about the drug's mechanism of action and its intracellular fate.

-

Characterization of Metal-Based Drugs: These techniques are essential for the fundamental characterization of new metal-based drug candidates, confirming their structure and purity.[12]

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the characterization of metal amides. Their ability to provide detailed information about molecular structure, bonding, and interactions is crucial for fundamental research and for applications in materials science and drug development. The detailed experimental protocols and spectral data provided in this guide are intended to facilitate the effective application of these powerful analytical techniques. As the field of metal-based drugs continues to expand, the role of vibrational spectroscopy in elucidating their mechanisms of action and ensuring their quality will become even more critical.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. jascoinc.com [jascoinc.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 7. Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct Raman imaging techniques for study of the subcellular distribution of a drug [opg.optica.org]

- 9. researchgate.net [researchgate.net]

- 10. azom.com [azom.com]

- 11. Strategies and Progress of Raman Technologies for Cellular Uptake Analysis of the Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel platinum-based anticancer drug: a complete vibrational study - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Insights into the Structure of Magnesium Diamide

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Magnesium diamide (B1670390) (Mg(NH₂ deserving of in-depth structural investigation due to its role in hydrogen storage systems and as a precursor in materials synthesis. Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful lens through which to understand the geometric and electronic intricacies of this material at an atomic level. This guide synthesizes the current computational understanding of the structure of magnesium diamide, presenting key structural data, outlining the theoretical methodologies employed in its study, and visualizing the relationships and workflows integral to its computational analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to leverage computational insights into the nature of magnesium-containing compounds.

Introduction

This compound (Mg(NH₂)₂), a simple inorganic compound, has garnered significant interest for its potential applications in solid-state hydrogen storage and as a synthetic intermediate. A thorough understanding of its crystal structure, bonding characteristics, and electronic properties is paramount for the rational design of new materials and processes. Computational studies, primarily based on Density Functional Theory (DFT), have become indispensable in elucidating these fundamental aspects, offering insights that complement and often precede experimental validation.

This technical guide provides a detailed overview of the computational studies on the structure of this compound. It consolidates the theoretically determined structural parameters, describes the computational protocols used to obtain this data, and employs visualizations to clarify key concepts and workflows.

Crystal and Molecular Structure

Computational studies have successfully characterized the crystal structure of this compound, corroborating and refining experimental findings. The most stable polymorph identified through theoretical calculations adopts a tetragonal crystal system.

Crystal Structure

The crystalline form of this compound has been computationally investigated, revealing a tetragonal structure belonging to the space group I4₁/acd. This structure is characterized by a specific arrangement of magnesium and amide ions in a three-dimensional lattice.

Molecular Geometry

While Mg(NH₂)₂ exists as a crystalline solid, computational studies on molecular clusters provide valuable insights into the local coordination and bonding. DFT calculations on [Mg(NH₂)₂]n (where n=1–5) clusters reveal the fundamental geometric parameters of the Mg-N and N-H bonds.[1]

Table 1: Calculated Geometric Parameters of this compound Clusters

| Parameter | Value Range | Computational Method | Basis Set |

| Mg-N Bond Length (Å) | 1.90 - 2.34 | DFT (B3LYP) | 6-31G |

| N-H Bond Length (Å) | 1.01 - 1.03 | DFT (B3LYP) | 6-31G |

| H-N-H Bond Angle (°) | 100.2 - 107.5 | DFT (B3LYP) | 6-31G* |

Source: Density functional theory study of [Mg(NH₂)₂]n(n=1—5) clusters.[1]

Computational Methodology

The theoretical investigation of the this compound structure relies on robust computational protocols, primarily centered around Density Functional Theory.

Density Functional Theory (DFT) Calculations

DFT has been the primary tool for investigating the structural and electronic properties of this compound. A typical computational setup involves the following:

-

Software: The Vienna Ab initio Simulation Package (VASP) is a commonly used plane-wave DFT code for such studies.

-

Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is a standard choice for describing the electron exchange and correlation effects.

-

Electron-Core Interactions: The projector-augmented wave (PAW) method is employed to accurately describe the interaction between the valence electrons and the atomic cores.

-

Plane-Wave Cutoff Energy: A plane-wave cutoff energy, typically around 450 eV, is used to ensure the convergence of the calculations.

Crystal Structure Prediction

Evolutionary algorithms, such as the Universal Structure Predictor: Evolutionary Xtallography (USPEX), coupled with DFT calculations, are powerful tools for predicting stable crystal structures from first principles. This methodology allows for an unbiased search of the potential energy surface to identify the most stable and low-energy metastable polymorphs.

References

DFT Analysis of Magnesium Diamide Bonding and Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in elucidating the bonding characteristics and reactivity of magnesium diamide (B1670390) complexes. Magnesium-based reagents are pivotal in modern synthetic chemistry, and understanding their electronic structure and reaction mechanisms is crucial for the rational design of novel catalysts and therapeutics. This document summarizes key computational findings, details relevant experimental procedures, and visualizes complex chemical transformations.

Bonding in Magnesium Diamide Complexes: A Quantitative Perspective

DFT calculations have been instrumental in characterizing the nature of bonding in this compound systems. Of particular interest are the Mg-N bonds, which are fundamental to the structure of these complexes, and the intriguing Mg-Mg bonds that are present in low-valent dimeric species.

A central finding from computational studies is the predominantly ionic character of the Mg-N interactions.[1] This is quantitatively supported by Natural Bond Orbital (NBO) analysis, which reveals significant charge separation between the magnesium and nitrogen centers. The covalent character of these bonds is generally low, as indicated by their Wiberg Bond Indices (WBI).[1]

In dimagnesium(I) diamide complexes, DFT calculations have been crucial in characterizing the nature of the Mg-Mg bond. The Highest Occupied Molecular Orbital (HOMO) in these systems typically showcases a diffuse σ-bonding interaction between the two magnesium centers, primarily composed of 3s orbital character.[1] Quantum Theory of Atoms in Molecules (QTAIM) analysis further supports the presence of a stabilizing covalent Mg-Mg bond, as evidenced by a negative energy density and Laplacian at the bond critical point.[2]

Table 1: Calculated Bonding Parameters for Selected this compound Complexes

| Complex | DFT Functional/Basis Set | Bond | Bond Length (Å) | Wiberg Bond Index (WBI) | Natural Charge (Mg) | Natural Charge (N) | Reference |

| [{K(TripNON)Mg}2] | wB97XD | Mg-Mg | 3.137(2) (Expt.) | 0.694 | +0.972 | -0.912 | [1] |

| [{K(TripNON)Mg}2] | wB97XD | Mg-N | - | 0.0502 | +0.972 | -0.912 | [1] |

| [{SiNDipp}MgNa]2 | BP86/BS1 | Mg-Mg | >3.2 (Expt.) | - | - | - | [2] |

Note: Experimental bond lengths are provided for comparison where available.

Reactivity of Magnesium Diamides: Mechanistic Insights from DFT

DFT studies have provided profound insights into the reaction mechanisms of magnesium diamides, guiding the understanding of their diverse reactivity, from small molecule activation to catalysis.

2.1. Reductive Dimerization of Carbon Monoxide

Low-valent this compound complexes have been shown to mediate the reductive dimerization of carbon monoxide (CO) to form ethynediolate ([O-C≡C-O]2-) species.[2] DFT calculations were instrumental in elucidating the reaction mechanism, indicating a trimerization pathway for some systems that proceeds through the initial generation of these reactive ethynediolate intermediates. The calculations also highlighted the thermodynamic viability of the initial reduction of the Mg(II) precursor.[2]

2.2. Dinitrogen Activation

The activation of dinitrogen (N2) is a challenging chemical transformation. DFT calculations have been employed to understand the factors that control whether the reduction of a magnesium(II) diamide complex leads to Mg-Mg bond formation or N2 activation.[1] Steric factors imposed by the diamide ligand play a crucial role in frustrating Mg-Mg bond formation, thereby enabling the binding and activation of N2.[1]

2.3. Catalytic Applications

This compound complexes have emerged as effective catalysts for various organic transformations. For instance, magnesium hydrides supported by amidinate ligands, which are structurally related to diamides, are efficient catalysts for hydroamination and the Tishchenko reaction.[3] While detailed DFT studies on the catalytic cycles of these specific this compound systems are an area of ongoing research, computational methods are generally well-suited for mapping out the potential energy surfaces of such catalytic processes.

Experimental Protocols

The synthesis of this compound complexes is typically carried out under inert atmospheric conditions due to their sensitivity to air and moisture.

3.1. General Synthesis of a Magnesium(II) Diamide Complex

A common route to magnesium(II) diamide complexes involves the deprotonation of a diamine pro-ligand with a suitable magnesium precursor, such as dibutylmagnesium (B73119) or bis(trimethylsilyl)methylmagnesium.[1][4]

-

Procedure: To a solution of the diamine pro-ligand in an anhydrous, non-coordinating solvent (e.g., hexane (B92381) or methylcyclohexane), an equimolar amount of the magnesium precursor is added dropwise at room temperature. The reaction mixture is stirred for several hours to ensure complete deprotonation. The resulting this compound complex can then be isolated by removal of the solvent under vacuum.[1]

3.2. Synthesis of a Dimagnesium(I) Diamide Complex

The synthesis of low-valent dimagnesium(I) species typically involves the reduction of a corresponding magnesium(II) diamide complex.

-

Procedure: A solution of the magnesium(II) diamide complex in an appropriate solvent (e.g., methylcyclohexane) is treated with an excess of a reducing agent, such as potassium or a potassium-graphite intercalate (e.g., 5% w/w K/KI).[1] The reaction is stirred at room temperature until a distinct color change is observed, indicating the formation of the reduced species. The product can then be isolated by filtration and crystallization from a suitable solvent.[1]

Visualizing Reaction Pathways and Workflows

4.1. Logical Workflow for DFT Analysis of this compound Reactivity

The following diagram illustrates a typical workflow for the computational investigation of the reactivity of a this compound complex.

Caption: A logical workflow for the DFT analysis of reaction mechanisms.

4.2. Proposed Dimerization of a Magnesium(I) Radical Intermediate

The formation of dimagnesium(I) complexes is proposed to proceed through the dimerization of a transient magnesium(I) radical intermediate.[1]

Caption: Proposed pathway for the formation of a dimagnesium(I) complex.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Reductive Dimerization of CO by a Na/Mg(I) Diamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnesium hydrides bearing sterically demanding amidinate ligands: synthesis, reactivity and catalytic application - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Unveiling the Electronic Landscape of Magnesium Diamide Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electronic properties of magnesium diamide (B1670390) complexes, a class of compounds demonstrating unique reactivity and significant potential in catalysis and synthetic chemistry. This document provides a comprehensive overview of their structural characteristics, spectroscopic signatures, and the computational models used to understand their bonding and reactivity. Detailed experimental protocols for their synthesis and characterization are also presented to facilitate further research and application.

Core Electronic and Structural Properties

Magnesium diamide complexes exhibit a diverse range of structural motifs, from simple monomers to more complex dimeric structures, including those with direct magnesium-magnesium bonds. The electronic properties of these complexes are intrinsically linked to the nature of the diamide ligand, particularly the steric bulk of the substituents on the nitrogen atoms, and the coordination environment of the magnesium center.

Structural Parameters

The geometry of the magnesium center and the Mg-N bond lengths are key indicators of the electronic environment. In typical Mg(II) diamide complexes, the magnesium atom adopts a tetrahedral or distorted tetrahedral geometry. However, the coordination number can vary depending on the solvent and the steric hindrance of the ligands.[1] The reduction of Mg(II) diamides can lead to the formation of dimeric Mg(I) species, which feature remarkably long Mg-Mg bonds.[2][3][4]

| Complex | Mg-N Bond Length (Å) | Mg-Mg Bond Length (Å) | Coordination Geometry at Mg | Reference |

| [{MgN(Ph)CH2CH2N(Ph)·2THF}(2)] | 2.043(4) - 2.118(4) | - | Distorted Trigonal Bipyramidal | [1] |

| [{MgN(CH2Ph)CH2CH2N(CH2Ph)·HMPA}(2)] | 2.029(3) - 2.043(3) | - | Distorted Tetrahedral | [1] |

| [MgN(Ph)CH2CH2N(Ph)·2HMPA] | 2.018(2) - 2.022(2) | - | Distorted Tetrahedral | [1] |

| [{K(TripNON)Mg}2] | Not reported | 3.137(2) | Not applicable | [2][3][4] |

| [(TripNON)Mn(THF)2] (for comparison) | 2.146(2) - 2.188(2) | - | Tetrahedral | [5] |

| [(K(TripNON)Mn)2] (for comparison) | 2.068(5) - 2.107(3) | 2.9497(7) | Not applicable | [5] |

Note: TripNON = 4,5-bis(2,4,6-triisopropylanilido)-2,7-diethyl-9,9-dimethyl-xanthene. HMPA = Hexamethylphosphoramide. THF = Tetrahydrofuran.

Spectroscopic and Computational Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, coupled with computational studies, provide deeper insights into the electronic structure of these complexes.

| Complex | 1H NMR (ppm) | 13C NMR (ppm) | UV-Vis λmax (nm) | HOMO-LUMO Gap (eV) | Reference |

| [{K(TripNON)Mg}2(μ-C2O2)] | Not reported | 55.3 (alkynic) | Not reported | Not reported | [2] |

| [{K(TripNON)Mg(μ-H)}2] | 3.64 (hydride) | Not reported | Not reported | Not reported | [2] |

| Generic Mg(II) Complexes | - | - | ~260-295 (IL), ~324-329 (LMCT) | Not applicable | [6] |

Note: IL = Intra-ligand transition, LMCT = Ligand-to-Metal Charge Transfer.

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the nature of bonding in these complexes. For the dimeric Mg(I) species, calculations have shown that the HOMO is largely associated with the Mg-Mg bond, indicating its electron-rich and reactive nature.[2]

Experimental Protocols

The synthesis and characterization of this compound complexes require rigorous air- and moisture-free techniques due to their high reactivity.

General Synthetic Procedure for Mg(II) Diamide Complexes

Magnesium(II) diamide complexes are typically synthesized via salt metathesis reactions or by deprotonation of the corresponding diamine with a suitable magnesium precursor.

Example: Synthesis of [Mg(TripNON)]

-

Preparation of the Ligand: The diamine ligand (TripNON)H2 is synthesized according to established literature procedures.

-

Reaction: In a glovebox, a solution of the diamine ligand in a suitable solvent (e.g., toluene) is treated with a magnesium source, such as dibutylmagnesium (B73119) or magnesium bis(amide).

-

Stirring and Isolation: The reaction mixture is stirred at room temperature or heated to ensure complete reaction. The solvent is then removed under vacuum.

-

Purification: The resulting solid is washed with a non-coordinating solvent (e.g., hexane) and dried under vacuum to yield the desired this compound complex.

Reduction to Mg(I) Dimers

The synthesis of Mg(I) dimers involves the reduction of the corresponding Mg(II) diamide complexes.

Example: Synthesis of [{K(TripNON)Mg}2] [2][3][4]

-

Reactants: The Mg(II) diamide complex, [Mg(TripNON)], is dissolved in a non-coordinating solvent such as benzene (B151609) or toluene.

-

Reducing Agent: A slight excess of a reducing agent, typically potassium metal or a potassium-graphite intercalate (KC8), is added to the solution.

-

Reaction: The mixture is stirred vigorously at room temperature. The reaction progress can be monitored by a color change.

-

Workup: After the reaction is complete, the excess reducing agent and any insoluble byproducts are removed by filtration.

-

Crystallization: The product is crystallized from the filtrate, often by slow evaporation of the solvent or by layering with a less polar solvent.

Characterization Techniques

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. Crystals are mounted under an inert atmosphere and cooled to low temperatures for data collection.

-

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand environment and confirm the purity of the complexes in solution. Due to the sensitivity of these complexes, NMR samples must be prepared in a glovebox using deuterated solvents that have been rigorously dried.

-

UV-Vis Spectroscopy: This technique can provide information about the electronic transitions within the complex, such as ligand-to-metal charge transfer bands.[6][7] Solutions for UV-Vis analysis should be prepared in a glovebox using spectroscopic grade, dry solvents.

-

Computational Analysis: DFT calculations are employed to model the electronic structure, predict geometries, and analyze the nature of the bonding in these complexes.

Reactivity and Mechanistic Pathways

The unique electronic structure of this compound complexes, particularly the electron-rich Mg-Mg bond in the Mg(I) dimers, leads to remarkable reactivity with small molecules.

Synthesis of a Dimeric Mg(I) Complex

The formation of a dimeric Mg(I) complex from a Mg(II) precursor is a key transformation that unlocks a rich field of reactivity. The steric bulk of the diamide ligand plays a crucial role in stabilizing the low-valent magnesium centers.

Caption: Synthetic pathway for the reduction of a Mg(II) diamide to a dimeric Mg(I) complex.

Activation of Small Molecules

The dimeric Mg(I) complexes are potent reducing agents and can activate a range of small, typically inert, molecules such as dinitrogen (N2), dihydrogen (H2), and carbon monoxide (CO).[2][8]

Caption: Reactivity of a dimeric Mg(I) complex with various small molecules.

Conclusion

This compound complexes represent a fascinating area of main-group chemistry with significant potential for future applications. Their electronic properties, which can be tuned by modifying the diamide ligand, give rise to a rich and diverse reactivity profile. The ability of low-valent magnesium diamides to activate small molecules opens up new avenues for catalysis and the development of novel synthetic methodologies. The detailed experimental and computational data provided in this guide serve as a valuable resource for researchers aiming to explore and harness the full potential of these remarkable compounds.

References

- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Steric control of Mg–Mg bond formation vs. N2 activation in the reduction of bulky this compound complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Magnesium Diamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium diamide (B1670390) (Mg(NH₂)₂) is a lightweight inorganic compound that has garnered significant interest in materials science, particularly for its potential role in hydrogen storage systems. Understanding its thermal stability and decomposition behavior is paramount for its safe handling, storage, and application in various chemical processes. This technical guide provides an in-depth analysis of the thermal decomposition of magnesium diamide, consolidating quantitative data, detailed experimental protocols, and visual representations of the decomposition pathway.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that primarily occurs at elevated temperatures. The decomposition proceeds through the formation of magnesium imide (MgNH) as an intermediate, followed by the final formation of magnesium nitride (Mg₃N₂). Gaseous ammonia (B1221849) (NH₃) is the primary product evolved during the initial decomposition stage, with nitrogen (N₂) being released at higher temperatures.

The decomposition can be summarized by the following reactions:

-

Decomposition to Magnesium Imide: Mg(NH₂)₂ (s) → MgNH (s) + NH₃ (g)

-

Decomposition of Magnesium Imide to Magnesium Nitride: 3MgNH (s) → Mg₃N₂ (s) + NH₃ (g)

A synchronous release of ammonia and nitrogen has been observed in the temperature range of 300-400 °C.[1]

Quantitative Thermal Analysis Data

The thermal decomposition of this compound has been characterized using various analytical techniques, primarily thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses.